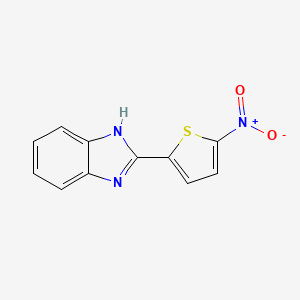

2-(5-nitro-2-thienyl)-1H-benzimidazole

Description

2-(5-Nitro-2-thienyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 5-nitrothienyl group. The benzimidazole scaffold is known for its pharmacological versatility, and the introduction of a nitro-substituted thiophene ring enhances its electronic and steric properties. This compound’s structure combines the aromaticity of benzimidazole with the electron-withdrawing nitro group on the thienyl moiety, which may influence its reactivity, binding affinity, and biological activity.

Properties

Molecular Formula |

C11H7N3O2S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

2-(5-nitrothiophen-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C11H7N3O2S/c15-14(16)10-6-5-9(17-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13) |

InChI Key |

KIVVOWWBRZSISO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(S3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nitro-Substituted Derivatives

2-(2-Nitro-phenyl)-1H-Benzimidazole 5-Carboxylic Acid

- Key Features : The nitro group at the ortho-position of the phenyl ring enhances analgesic activity, particularly in naloxone-sensitive pathways, but lacks antispasmodic effects on acetylcholine-induced contractions .

- Comparison : Unlike the nitro-thienyl group, the nitro-phenyl substitution focuses activity on central nervous system targets, suggesting that the thienyl sulfur may alter binding interactions.

2-(2-Amino-5(6)-Nitro-1H-Benzimidazol-1-yl)-N-Arylacetamides Key Features: These derivatives exhibit 4–7-fold higher potency than benznidazole against Giardia intestinalis and Trichomonas vaginalis, attributed to the nitro group’s electron-withdrawing effects enhancing antiparasitic activity . Comparison: The nitro group’s position on the benzimidazole core (vs. the thienyl ring in the target compound) may direct activity toward different parasitic enzymes.

Thiophene/Thienyl-Substituted Derivatives

5-Chloro-2-(Thiophen-2-yl)-1H-Benzimidazole Key Features: Crystallographic studies reveal planar geometry with S–C bond lengths of 1.701–1.719 Å, stabilizing intermolecular interactions .

2-(5-Methyl-2-Thienyl)-1H-Benzimidazole

- Key Features : Methyl substitution on the thienyl ring introduces steric bulk without significant electronic modulation, limiting its pharmacological scope compared to nitro-functionalized analogues .

Other Bioactive Benzimidazoles

2-(4-Hydroxy-phenyl)-1H-Benzimidazole Key Features: Demonstrates antibacterial and antifungal activity due to the phenolic hydroxyl group’s hydrogen-bonding capacity . Comparison: The nitro-thienyl group’s electron-deficient nature contrasts with the electron-rich hydroxy-phenyl, directing activity toward different biological targets.

Comparison: The nitro-thienyl group’s smaller size and higher electronegativity may limit DNA intercalation but enhance enzyme inhibition.

Pharmacological and Electronic Properties

Preparation Methods

Methodology

The most direct route involves the condensation of o-phenylenediamine with 5-nitrothiophene-2-carbaldehyde under oxidative conditions. This method leverages the reactivity of aldehydes with diamines to form the benzimidazole ring.

Procedure :

-

o-Phenylenediamine (1.0 eq) and 5-nitrothiophene-2-carbaldehyde (1.1 eq) are refluxed in ethanol or DMF.

-

Oxidizing agents (e.g., Na₂S₂O₅, Cu(OAc)₂) or atmospheric oxygen are used to facilitate cyclization.

-

The reaction is monitored via TLC, and the product is isolated via filtration or column chromatography.

Key Data :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Na₂S₂O₅ | DMF | 80 | 2 | 92 | |

| Cu(OAc)₂ | Ethanol | Reflux | 4 | 85 | |

| Nano-Fe₃O₄/O₂ | Water | 25 | 1.5 | 95 |

Mechanistic Insight :

The aldehyde forms a Schiff base intermediate with o-phenylenediamine , which undergoes oxidative cyclization to yield the benzimidazole core. The nitro group on the thiophene ring remains intact due to the mild conditions.

Reductive Cyclization of Nitro-Substituted Precursors

Methodology

This two-step approach involves synthesizing a nitro-containing Schiff base followed by reductive cyclization.

Procedure :

-

2-Nitro-5-thienylaniline is treated with SnCl₂·2H₂O in ethanol under reflux to reduce the nitro group to an amine.

-

The resulting diamine undergoes intramolecular cyclization in the presence of HCl or HCOOH to form the benzimidazole.

Key Data :

Advantages :

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates the condensation reaction, reducing reaction times and improving yields.

Procedure :

-

o-Phenylenediamine and 5-nitrothiophene-2-carbaldehyde are mixed in a polar solvent (e.g., DMF).

-

The mixture is irradiated at 100–150 W for 10–30 minutes.

Key Data :

Benefits :

Catalytic Methods Using Transition Metals

Methodology

Transition metal catalysts like Pd/C or Ru complexes enhance regioselectivity and yield in heterogeneous systems.

Procedure :

-

o-Phenylenediamine and 5-nitrothiophene-2-carbaldehyde are stirred in toluene.

-

A catalytic amount of Pd/C (5 mol%) is added under inert atmosphere.

Key Data :

Mechanistic Note :

Metal catalysts facilitate hydrogen transfer during cyclization, improving reaction efficiency.

Green Synthesis Approaches

Methodology

Eco-friendly methods utilize water as a solvent and recyclable catalysts like nano-Fe₃O₄ .

Procedure :

-

o-Phenylenediamine and the aldehyde are mixed in water.

-

Nano-Fe₃O₄ (10 mg) is added, and the reaction is stirred at room temperature for 1–2 hours.

Key Data :

Sustainability Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Condensation | 85–95 | 1–4 h | Low | High |

| Reductive Cyclization | 75–82 | 2–6 h | Moderate | Moderate |

| Microwave-Assisted | 88–94 | 15–30 min | High | High |

| Transition Metal Catalysis | 84–89 | 4–6 h | High | Low |

| Green Synthesis | 89–91 | 1–2 h | Low | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-nitro-2-thienyl)-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodology :

-

Catalyst Selection : Heterogeneous catalysts like FeCl₃/SiO₂ nanoparticles (4% FeCl₃·6H₂O relative to SiO₂ weight) under mild conditions (75°C) can promote cyclocondensation of substituted benzaldehydes with o-phenylenediamine derivatives. This approach minimizes byproducts and enhances regioselectivity .

-

Microwave-Assisted Synthesis : Microwave irradiation with green catalysts (e.g., Moringa oleifera seed extract) reduces reaction time (15–30 minutes) and improves yields (85–92%) compared to conventional heating .

-

Key Parameters : Optimize temperature, solvent (e.g., ethanol, DMF), and molar ratios of reactants. For nitro-substituted derivatives, controlled nitro-group stability is critical to prevent decomposition.

- Example Protocol :

| Parameter | Optimal Value |

|---|---|

| Catalyst | FeCl₃/SiO₂ (4% w/w) |

| Temperature | 75°C |

| Solvent | Ethanol |

| Reaction Time | 4–6 hours |

Q. How do substituents on the benzimidazole core affect spectroscopic characterization (e.g., NMR, IR)?

- Methodology :

- NMR Analysis : The nitro group at the 5-position of the thienyl ring deshields adjacent protons, causing distinct splitting patterns in ¹H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons). In ¹³C NMR, the nitro group induces downfield shifts (~125–130 ppm for C-NO₂) .

- IR Spectroscopy : Strong asymmetric stretching vibrations of the nitro group (1520–1550 cm⁻¹) and benzimidazole N-H stretching (~3400 cm⁻¹) confirm structural integrity .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. For example, the nitro-thienyl group often exhibits planar geometry with C—N—O angles of ~125° .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between benzimidazole rings) to predict packing efficiency and stability .

Q. What strategies address conflicting bioactivity data in benzimidazole derivatives with nitro-thienyl substituents?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-(4-fluorophenyl)- vs. 2-(5-nitro-2-thienyl)-benzimidazoles) to isolate electronic effects. Fluorine enhances lipophilicity (logP +0.5), while nitro groups improve electrophilic reactivity .

- Biological Assay Design : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies. For example, inconsistent antitubercular activity may stem from variations in bacterial strain sensitivity .

- Example SAR Table :

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 5-Nitro-2-thienyl | 1.2–2.5 | 8.7–12.3 |

| 4-Fluorophenyl | 3.8–5.1 | 15.6–20.1 |

Q. How can computational modeling guide the design of this compound analogs with enhanced properties?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tyrosine kinases). The nitro group’s electron-withdrawing effect may improve interaction with hydrophobic pockets .

- DFT Calculations : Calculate HOMO-LUMO gaps to assess redox stability. Nitro-substituted derivatives typically exhibit lower band gaps (~3.2 eV), favoring charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.